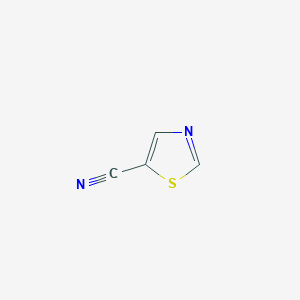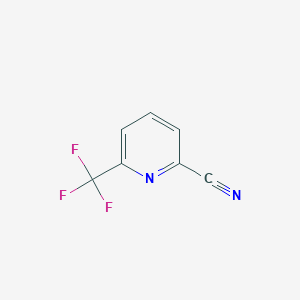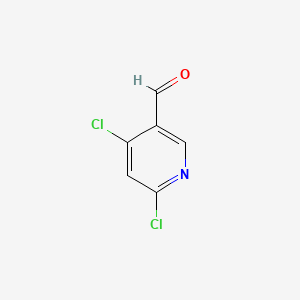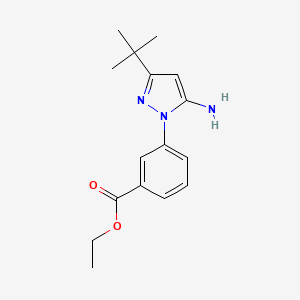
Isocyanatocyclobutane
Descripción general
Descripción
Isocyanatocyclobutane is a compound that can be synthesized through a series of reactions involving transition metal complexes. The process begins with the addition of isocyanides to carbene complexes of chromium or tungsten, leading to the formation of ketenimine complexes. These complexes undergo an intramolecular [2 + 2]-cycloaddition reaction to form cyclobutanimines, which are four-membered ring structures with high yields .
Synthesis Analysis
The synthesis of isocyanatocyclobutane derivatives involves a multi-step reaction starting with carbene complexes. The addition of isocyanides to these complexes results in ketenimine complexes, which then isomerize to form cyclobutanimines. The yields of these reactions are typically higher than 90%, indicating a highly efficient process. The structure of these compounds has been confirmed through crystal structure analysis, ensuring the accuracy of the synthetic route .
Molecular Structure Analysis
The molecular structure of the cyclobutanimines, which are closely related to isocyanatocyclobutane, has been elucidated through crystallography. This analysis confirms the formation of the four-membered ring and provides detailed insights into the arrangement of atoms within the molecule. Understanding the molecular structure is crucial for predicting the reactivity and properties of these compounds .
Chemical Reactions Analysis
Cyclobutanimines, once formed, can undergo further chemical reactions. For instance, they can react with pyridine, leading to the fragmentation of the four-membered ring and the formation of tetrahydroazulen-1-imine. This intermediate can then be hydrolyzed to yield a corresponding ketone. Additionally, these cyclobutanimines can be obtained through an independent route involving the photolysis of carbene complexes in the presence of carbon monoxide, showcasing the versatility of reactions that these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanatocyclobutane derivatives are inferred from the reactions they undergo and the conditions required for these reactions. For example, the enantioselective intermolecular [2+2] photocycloadditions of isoquinolone, which is structurally similar to isocyanatocyclobutane, are carried out at low temperatures using a chiral hydrogen-bonding template. This process results in cyclobutane products with high regio-, diastereo-, and enantioselectivity, indicating that the physical properties of these compounds can be finely tuned through the reaction conditions and catalysts used .
Aplicaciones Científicas De Investigación
Biological Pathways Targeted by Isocyanate
Isocyanatocyclobutane, as a part of the isocyanate group, has been studied for its effects on various biological pathways. Research using N-succinimidyl N-methylcarbamate (NSNM), a surrogate containing a functional isocyanate group, in yeast models has shown that isocyanates affect chromatin, DNA damage response, protein-ubiquitylation and chaperones, oxidative stress, the TOR pathway, and DNA repair processes. Isocyanates also act as epigenetic modifiers, influencing histone acetylation and adduct formation. They cause mitochondrial membrane potential increase and intracellular ROS levels, impacting cellular antioxidant defense systems (Azad, Singh, & Tomar, 2014).
Cyclobutane-Containing Alkaloids in Medicinal Chemistry
Cyclobutane-containing alkaloids, including natural and synthetic compounds from terrestrial and marine species, have been found to exhibit antimicrobial, antibacterial, anticancer, and other activities. Research has focused on the structures, origins, biosynthesis, photodimerization, and biological activities of these compounds (Dembitsky, 2007).
Role in Lung Diseases
Isocyanates, including isocyanatocyclobutane, are known for their association with a range of respiratory diseases. Studies have focused on understanding the molecular mechanisms behind this correlation, especially in the context of their commercial applications in the synthesis of products like paints, coatings, elastomers, and foams. These studies bridge clinical symptoms with molecular reactivity, enhancing the understanding of isocyanate-induced lung diseases (Kennedy & Brown, 1992).
Cyclobutanes in Drug Candidates
Cyclobutanes, which include isocyanatocyclobutane, have been increasingly used in medicinal chemistry due to their unique structural and chemical properties. They contribute to favorable drug properties, including metabolic stability, conformational restriction, and filling hydrophobic pockets [(van der Kolk, Janssen, Rutjes, & Blanco-Ania, 2022)](https://consensus.app/papers/cyclobutanes-small‐molecule-drug-candidates-kolk/1df4b8a7d97158199558d5fb10b891ff/?utm_source=chatgpt).
Mutagenic Action of Isocyanates
Isocyanates, including isocyanatocyclobutane, have been investigated for their mutagenic action. Studies using Salmonella typhimurium demonstrated that commonly used isocyanates like toluene diisocyanate (TDI) and 4,4'-methylene-diphenylisocyanate (MDI) are mutagenic, potentially posing a health hazard in industrial environments due to their widespread use (Andersen, Binderup, Kiel, Larsen, & Maxild, 1980).
Isocyanate-Induced DNA Damage and Stress Responses
Research has focused on the immunotoxic responses of isocyanates, including isocyanatocyclobutane, at the genomic level. Studies show that exposure to isocyanates induces DNA damage, apoptosis, oxidative stress, and inflammation in cultured human lymphocytes, highlighting the molecular mechanisms of the immunotoxic consequences of isocyanate exposure (Mishra, Panwar, Bhargava, Gorantla, Jain, Banerjee, & Maudar, 2008).
Isocyanate Exposure and Pulmonary Diseases
The study of isocyanates also includes exploring their role in causing a variety of pulmonary diseases. This research is critical given the widespread use of isocyanates in the production of commercial products and the observed adverse respiratory symptoms associated with their exposure. Investigations aim to understand both immunologic and nonimmunologic mechanisms as causes of isocyanate-induced asthma (Bernstein, 1982).
Safety and Hazards
Mecanismo De Acción
Target of Action
Isocyanatocyclobutane is a chemical compound used in organic synthesis It’s known to be used as a monomer in the production of polymers .
Mode of Action
The mode of action of Isocyanatocyclobutane involves its reactivity with other compounds. It has been shown to be reactive in the presence of chlorine, coatings, heat energy, and the reaction vessel . This reactivity allows it to participate in various chemical reactions, contributing to the synthesis of complex organic compounds.
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of polymers . This suggests that it may influence the biochemical pathways related to polymer formation and degradation.
Result of Action
Isocyanatocyclobutane is used as a monomer, and its primary action results in the formation of polymers . These polymers can have various applications, depending on their physical and chemical properties. The specific molecular and cellular effects of Isocyanatocyclobutane’s action would depend on the nature of the resulting polymer and its interaction with biological systems.
Action Environment
The action of Isocyanatocyclobutane can be influenced by various environmental factors. For instance, it has been shown to be reactive in the presence of chlorine, coatings, heat energy, and the reaction vessel . Therefore, changes in these environmental factors could potentially influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
isocyanatocyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c7-4-6-5-2-1-3-5/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUJUPAGCBYIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608533 | |
| Record name | Isocyanatocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isocyanatocyclobutane | |
CAS RN |
5811-25-6 | |
| Record name | Isocyanatocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | isocyanatocyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















